
N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide typically involves the reaction of 4-(bromomethyl)phenol with imidazole to form 4-((1H-imidazol-1-yl)methoxy)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group linked to the imidazole ring enhances its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
918887-19-1 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-[4-(imidazol-1-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-10(16)14-11-2-4-12(5-3-11)17-9-15-7-6-13-8-15/h2-8H,9H2,1H3,(H,14,16) |
InChI-Schlüssel |
DKAAIKXHOJVKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)


![1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946446.png)
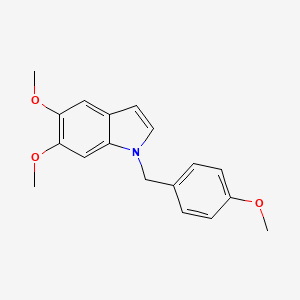
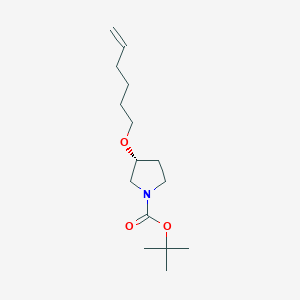
![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)
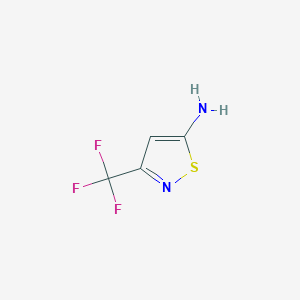
![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)
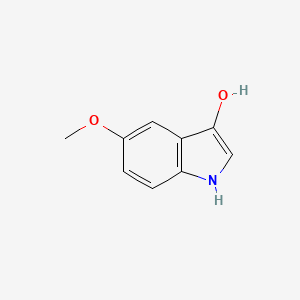
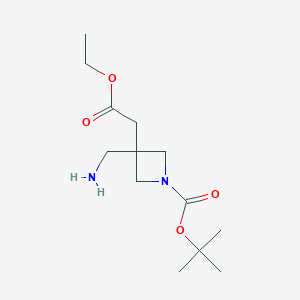
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)

![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
